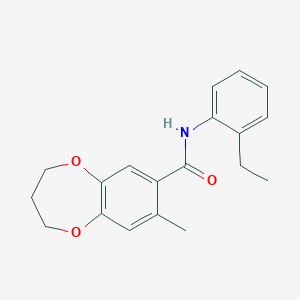![molecular formula C25H30N2O3 B11237889 2'-isobutyl-{N}-(2-methoxyphenyl)-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11237889.png)
2'-isobutyl-{N}-(2-methoxyphenyl)-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Isobutyl-{N}-(2-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-isobutyl-{N}-(2-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the isoquinoline core, followed by the introduction of the spirocyclic moiety. The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Isobutyl-{N}-(2-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways.
Medicine: It could serve as a lead compound for the development of new drugs.
Industry: Its properties may make it useful in the development of new materials or catalysts.
Mécanisme D'action
The mechanism of action of 2’-isobutyl-{N}-(2-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is not well-understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its spirocyclic structure. Further research is needed to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spirocyclic isoquinolines and carboxamides, such as:
- Spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide
- 2-Methoxyphenyl isoquinoline derivatives
Uniqueness
What sets 2’-isobutyl-{N}-(2-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide apart is its specific combination of functional groups and spirocyclic structure, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C25H30N2O3 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)-2-(2-methylpropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C25H30N2O3/c1-17(2)16-27-24(29)19-11-5-4-10-18(19)22(25(27)14-8-9-15-25)23(28)26-20-12-6-7-13-21(20)30-3/h4-7,10-13,17,22H,8-9,14-16H2,1-3H3,(H,26,28) |
Clé InChI |
PXSCTDUKUKXVEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-Dimethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}propanamide](/img/structure/B11237810.png)
![N-(4-chlorophenyl)-4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazine-1-carboxamide](/img/structure/B11237815.png)
![2-[4-(2-Fluorobenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B11237826.png)

![N-(2,5-dimethoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11237837.png)
![N-(5-chloro-2-methoxyphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11237841.png)
![4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-(4-methylbenzyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11237843.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11237844.png)
![N-(4-Methoxyphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide](/img/structure/B11237845.png)
![2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylpropanamide](/img/structure/B11237857.png)
![2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B11237863.png)
![1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11237876.png)
![N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11237883.png)

